molecular formula C9H8Br2O3 B14568414 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate CAS No. 61305-54-2

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate

Cat. No.: B14568414
CAS No.: 61305-54-2
M. Wt: 323.97 g/mol
InChI Key: ZVECOHBHLHZSGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and similar reduced forms.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with molecular targets through its bromine atoms and acetate ester group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound may act as an electron acceptor or donor, influencing redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetate
  • 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-ylidene acetate
  • 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-ylidene methyl acetate

Uniqueness

3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetate ester group.

Properties

CAS No.

61305-54-2

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

(3,5-dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) acetate

InChI

InChI=1S/C9H8Br2O3/c1-5(12)14-9(2)3-6(10)8(13)7(11)4-9/h3-4H,1-2H3

InChI Key

ZVECOHBHLHZSGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)C

Origin of Product

United States

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